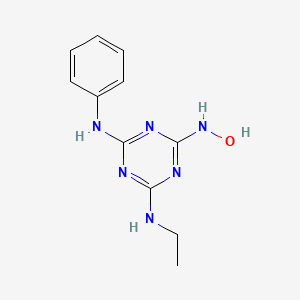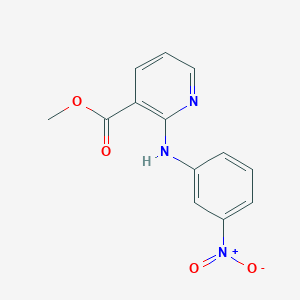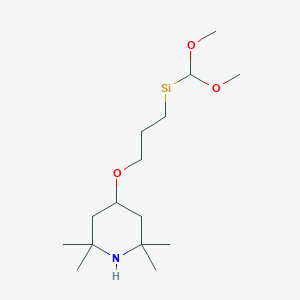
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an ethyl group, a hydroxy group, and a phenyl group attached to the triazine ring, imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. One common method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Another method includes the condensation of cyanoguanidine with the corresponding nitrile .
Industrial Production Methods
Industrial production of 1,3,5-triazines often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: 1,3,5-Triazine-2,4,6-triamine, known for its use in the production of melamine resins.
Cyanuric Acid: 1,3,5-Triazine-2,4,6-triol, used in the production of herbicides and disinfectants.
Uniqueness
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
116539-84-5 |
|---|---|
Molekularformel |
C11H14N6O |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
N-[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H14N6O/c1-2-12-9-14-10(16-11(15-9)17-18)13-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
XRBLTIFBNFYHBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NO)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)




silane](/img/structure/B14308830.png)
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)



